Fgfr1/vegfr2-IN-1

Description

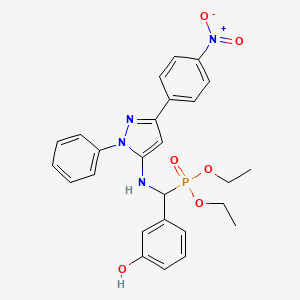

Structure

3D Structure

Properties

Molecular Formula |

C26H27N4O6P |

|---|---|

Molecular Weight |

522.5 g/mol |

IUPAC Name |

3-[diethoxyphosphoryl-[[5-(4-nitrophenyl)-2-phenylpyrazol-3-yl]amino]methyl]phenol |

InChI |

InChI=1S/C26H27N4O6P/c1-3-35-37(34,36-4-2)26(20-9-8-12-23(31)17-20)27-25-18-24(19-13-15-22(16-14-19)30(32)33)28-29(25)21-10-6-5-7-11-21/h5-18,26-27,31H,3-4H2,1-2H3 |

InChI Key |

GVMCTJQLAUPLQR-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(C(C1=CC(=CC=C1)O)NC2=CC(=NN2C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-])OCC |

Origin of Product |

United States |

Molecular and Biochemical Profile of Fgfr1/vegfr2 in 1 As a Dual Kinase Inhibitor

Classification and Identification of Fgfr1/vegfr2-IN-1 as a Small Molecule Inhibitor

This compound is classified as a small molecule inhibitor, a class of compounds characterized by a low molecular weight that can modulate the function of intracellular proteins. clinisciences.com Specifically, it is identified as a dual inhibitor, meaning it targets and inhibits the activity of two different kinases: Fibroblast Growth Factor Receptor 1 (FGFR1) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). clinisciences.com This dual inhibitory action is a key feature of its biochemical profile and the basis for its investigation in cancer research. clinisciences.com The development of such multi-targeted inhibitors is a strategy to simultaneously block redundant or complementary signaling pathways that contribute to pathological processes like tumor growth and angiogenesis. nih.govaacrjournals.org

Small molecule inhibitors like this compound typically exert their effects by entering cells and interacting with their target proteins. mdpi.com The molecular weight of this compound is 522.49 g/mol , and its chemical formula is C26H27N4O. clinisciences.com

Mechanism of Action of this compound at the Kinase Level

ATP-Competitive Binding Site Interaction within FGFR1 and VEGFR2 Kinase Domains

The primary mechanism of action for many kinase inhibitors, including those targeting FGFR and VEGFR, is through competitive binding at the adenosine (B11128) triphosphate (ATP) binding site within the kinase domain. scbt.comembopress.orgselleck.co.jp This is a common strategy for kinase inhibition as the ATP-binding pocket is a highly conserved feature across the kinome. nih.gov By occupying this site, the inhibitor prevents ATP, the natural substrate, from binding. This action blocks the transfer of a phosphate (B84403) group to target proteins, a critical step in signal transduction. scbt.com

While specific structural studies detailing the binding of this compound to its targets are not widely available, the mechanism of similar dual FGFR/VEGFR inhibitors often involves interacting with key amino acid residues in the hinge region of the ATP-binding pocket. nih.gov The conformation of the DFG (Asp-Phe-Gly) motif within the activation loop of the kinase can influence inhibitor binding, with different inhibitors stabilizing either the active "DFG-in" or inactive "DFG-out" conformation. mdpi.comiiarjournals.org Some inhibitors are also classified based on their binding mode relative to the ATP-binding site and the DFG motif. iiarjournals.org

Inhibition of Receptor Tyrosine Kinase Autophosphorylation (FGFR1 and VEGFR2)

A direct consequence of blocking the ATP-binding site is the inhibition of receptor autophosphorylation. Upon ligand binding (e.g., FGF for FGFR1 and VEGF for VEGFR2), receptor tyrosine kinases (RTKs) like FGFR1 and VEGFR2 dimerize, leading to the trans-autophosphorylation of specific tyrosine residues within their intracellular domains. mdpi.comnih.govwikipedia.org This autophosphorylation is a crucial activation step that creates docking sites for downstream signaling proteins. nih.gov

By preventing ATP binding, this compound effectively halts this autophosphorylation process in both FGFR1 and VEGFR2. scbt.comembopress.org Studies on other potent FGFR and VEGFR inhibitors have demonstrated a dose-dependent inhibition of ligand-stimulated autophosphorylation in cellular assays. embopress.orgresearchgate.net For instance, the inhibitor PD 173074 was shown to inhibit FGFR1 autophosphorylation with an IC50 in the nanomolar range and VEGFR2 autophosphorylation at slightly higher concentrations. embopress.orgresearchgate.net This inhibition of autophosphorylation is a key indicator of the compound's cellular potency and its ability to disrupt the initial signaling cascade.

Downstream Signaling Pathway Modulation (e.g., RAS-MAPK-ERK, PI3K-AKT, PLCγ, STATs)

The activation of FGFR1 and VEGFR2 initiates a cascade of downstream signaling pathways that are crucial for cellular processes like proliferation, survival, migration, and angiogenesis. mdpi.comaacrjournals.org By inhibiting the autophosphorylation of these receptors, this compound effectively blocks the activation of these critical pathways.

The primary signaling pathways modulated include:

RAS-MAPK-ERK Pathway: Both FGFR1 and VEGFR2 signaling can activate the Ras-Raf-MEK-ERK (MAPK) pathway, which is central to cell proliferation. nih.govaacrjournals.org Upon receptor activation, adaptor proteins like Fibroblast Growth Factor Receptor Substrate 2 (FRS2) are phosphorylated, leading to the recruitment of other proteins like GRB2 and SOS, which in turn activate Ras. nih.govaacrjournals.org Inhibition of the upstream receptor prevents the activation of this entire cascade. nih.gov

PI3K-AKT Pathway: The Phosphoinositide 3-kinase (PI3K)-AKT pathway is a major signaling route that promotes cell survival and proliferation. nih.govmdpi.com This pathway can be activated by both FGFR1 and VEGFR2, often through the recruitment of docking proteins like FRS2 and GAB1. nih.govmdpi.com By blocking receptor activation, this compound would suppress PI3K-AKT signaling.

PLCγ Pathway: Phospholipase C gamma (PLCγ) is another direct target of activated FGFR1 and VEGFR2. nih.govaacrjournals.org Upon phosphorylation, PLCγ cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to increased intracellular calcium and activation of Protein Kinase C (PKC). nih.gov This pathway is involved in various cellular responses, including proliferation. nih.gov

STAT Pathway: Signal Transducer and Activator of Transcription (STAT) proteins can also be activated downstream of FGFR and VEGFR signaling, contributing to gene expression changes that affect cell survival and proliferation. nih.govmdpi.com

A study on the related compound Fgfr1/vegfr2-IN-3 demonstrated its ability to induce apoptosis and inhibit proliferation and migration in cancer cells, which is consistent with the blockade of these essential downstream signaling pathways. medchemexpress.com

Target Specificity and Selectivity Profiling of this compound Against a Kinome Panel

The selectivity of a kinase inhibitor is a critical aspect of its biochemical profile, as off-target effects can lead to toxicity. Selectivity is typically assessed by screening the inhibitor against a large panel of kinases, often referred to as a kinome panel. aacrjournals.orgnih.gov

While a detailed kinome-wide selectivity profile for this compound is not publicly available in the search results, the development of dual inhibitors inherently involves a degree of promiscuity, as the compound is designed to bind to at least two distinct kinases. nih.gov However, the goal is to achieve selectivity for the intended targets (FGFR1 and VEGFR2) over other closely related kinases. aacrjournals.org For example, VEGFR2 shares significant sequence identity with the kinase domains of FGFRs. aacrjournals.org

Studies on other selective FGFR inhibitors, such as JNJ-42756493 (erdafitinib), have shown high potency against FGFR family members with significantly less activity against the closely related VEGFR2. aacrjournals.org Conversely, some multi-kinase inhibitors like sunitinib (B231) are potent inhibitors of both VEGFRs and other kinases like PDGFRs. nih.govoup.com The selectivity profile of this compound would ideally show high affinity for FGFR1 and VEGFR2, with lower affinity for a broad range of other kinases to minimize off-target activities. Computational methods are also being developed to predict kinase inhibitor selectivity based on the structural features of the ATP binding site. nih.govoup.com

Preclinical Efficacy and Pharmacological Evaluation of Fgfr1/vegfr2 in 1

In Vitro Anti-Proliferative and Pro-Apoptotic Effects in Cancer Cell Lines

Assessment of Cell Growth Inhibition in FGFR1-Aberrant Cancer Models

The compound Fgfr1/vegfr2-IN-1 has been investigated for its ability to inhibit the growth of cancer cells, particularly those with alterations in the Fibroblast Growth Factor Receptor 1 (FGFR1). Aberrant FGFR1 signaling is a known driver of cell proliferation, differentiation, and survival in various cancers. nih.govnih.gov Inhibition of this pathway is a key strategy in cancer therapy. nih.gov

Dual inhibition of both FGFR1 and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) pathways can be therapeutically advantageous. researchgate.netoaepublish.com This approach targets both the tumor cells directly and the tumor microenvironment, including the blood vessels that supply the tumor. nih.gov In preclinical studies, compounds that inhibit both FGFR1 and VEGFR2 have demonstrated significant anti-tumor activity. For instance, the dual inhibitor lucitanib (B1684532) potently inhibited the growth of tumor cell lines with amplified FGFR1. researchgate.net Similarly, another dual inhibitor, ODM-203, suppressed cell proliferation in a dose-dependent manner in FGFR-dependent cell lines, including those with FGFR1 amplification. aacrjournals.org

The efficacy of such inhibitors is often more pronounced in cancer models with FGFR1 gene amplification. For example, in lung cancer models, the antitumor efficacy of lucitanib was higher in xenografts with FGFR1 amplification compared to those without. researchgate.netresearchgate.net This suggests that tumors with a dependence on the FGFR1 signaling pathway are particularly sensitive to this type of targeted therapy. aacrjournals.org In gastric cancer, FGFR1 amplification is also linked to increased cell growth, which can be inhibited by specific inhibitors. researchgate.net

The table below summarizes the inhibitory activity of various compounds targeting FGFR1 and VEGFR2 in different cancer cell lines.

| Compound | Cancer Cell Line | FGFR Aberration | Key Findings |

| Lucitanib | H1581 (Lung) | FGFR1 Amplified | Potent growth inhibition. researchgate.net |

| Lucitanib | DMS114 (Lung) | FGFR1 Amplified | Significant antitumor activity. researchgate.net |

| ODM-203 | H1581 (Lung) | FGFR1 Amplified | Dose-dependent suppression of cell proliferation. aacrjournals.org |

| INCB054828 (pemigatinib) | KG1 (Leukemia) | FGFR1 Translocation | Significant efficacy in xenograft models. plos.org |

| Dovitinib | PC3 (Prostate) | Not specified | Potent anti-proliferative effects. oncotarget.com |

Evaluation of Cell Viability and Programmed Cell Death Induction

In addition to inhibiting cell growth, this compound and similar dual inhibitors have been shown to induce programmed cell death, or apoptosis, in cancer cells. The inhibition of FGFR1 signaling can lead to apoptosis in various cancer types. nih.govscielo.br

Studies have demonstrated that blocking the FGFR1 pathway can trigger a cascade of events leading to cell death. For example, in gastric cancer cells, the loss of FGFR1 function resulted in a significant increase in apoptosis. scielo.br Similarly, in breast cancer cell lines, a dual FGFR1/VEGFR2 inhibitor was shown to promote both early and late apoptosis. targetmol.com This pro-apoptotic effect is often mediated by the regulation of key proteins involved in the apoptotic pathway, such as BAX and BCL-2. targetmol.com

The dual targeting of FGFR and VEGFR pathways can potentiate the pro-apoptotic activities of the inhibitor. researchgate.net This synergistic effect is believed to be a result of the crosstalk between the two signaling pathways. researchgate.net The inhibition of both pathways can lead to a more comprehensive shutdown of the survival signals that cancer cells rely on.

The table below presents findings on the pro-apoptotic effects of compounds targeting FGFR1 and VEGFR2.

| Compound | Cancer Cell Line | Key Apoptotic Effects |

| FGFR1/VEGFR2-IN-2 | T-47D (Breast) | Promotes early and late apoptosis; increases BAX and Caspase-3 expression, reduces BCL-2 expression. targetmol.com |

| sh-RNA against FGFR1 | AGS, SGC-7901 (Gastric) | Increased apoptosis after knockout of FGFR1. scielo.br |

| miR-497 (targets FGFR1) | AGS, SGC-7901 (Gastric) | Overexpression induces apoptosis. scielo.br |

In Vitro Anti-Angiogenic Activity

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. mdpi.comaacrjournals.org The VEGF/VEGFR and FGF/FGFR signaling pathways are key regulators of this process. nih.govaacrjournals.org this compound is designed to disrupt angiogenesis by simultaneously inhibiting both of these pathways.

Inhibition of Endothelial Cell Proliferation (e.g., HUVECs)

Endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), are the primary building blocks of blood vessels. Their proliferation is a crucial step in angiogenesis. mdpi.com Dual inhibitors of FGFR1 and VEGFR2 have demonstrated potent inhibitory effects on the proliferation of these cells.

For instance, the compound E-3810, a dual VEGFR and FGFR inhibitor, potently inhibited VEGF and bFGF-stimulated HUVEC proliferation at nanomolar concentrations. aacrjournals.org Similarly, other compounds have been shown to effectively reduce the viability of endothelial cells, often at non-cytotoxic doses for other cell types. mdpi.com This selective action on endothelial cells highlights the anti-angiogenic potential of these inhibitors.

The table below summarizes the effects of various inhibitors on endothelial cell proliferation.

| Compound | Endothelial Cell Type | Key Findings on Proliferation |

| E-3810 | HUVEC | Potently inhibited VEGF and bFGF-stimulated proliferation. aacrjournals.org |

| Brassinin | Endothelial Cells | Preferentially reduces viability compared to other tumor microenvironment cells. mdpi.com |

| Ferulic Acid | HUVEC | Effectively inhibited growth stimulated by FGF1. mdpi.com |

| ODM-203 | HUVEC | Inhibited proliferation in FGFR-dependent cell lines. aacrjournals.org |

Disruption of Endothelial Cell Migration and Tube Formation

Beyond proliferation, the migration of endothelial cells and their organization into tube-like structures are essential for forming new blood vessels. mdpi.comkoreamed.org this compound and similar compounds have been shown to effectively disrupt these processes.

In vitro assays, such as wound healing and transwell invasion assays, have demonstrated that these inhibitors can significantly suppress the migration and invasion of endothelial cells. mdpi.com For example, ferulic acid was shown to inhibit the migration and invasion of HUVECs stimulated by FGF1. mdpi.com Furthermore, these compounds can inhibit the ability of endothelial cells to form capillary-like structures (tube formation) on a basement membrane matrix. mdpi.comkoreamed.org The dual inhibitor ODM-203, for instance, inhibited endothelial tubule formation in a dose-dependent manner. aacrjournals.org

The table below details the effects of various inhibitors on endothelial cell migration and tube formation.

| Compound | Assay Type | Key Findings on Migration and Tube Formation |

| Ferulic Acid | Wound healing, Transwell invasion | Inhibited FGF1-induced migration and invasion of HUVECs. mdpi.com |

| Brassinin | Tube formation, Spheroid sprouting | Suppressed tube formation and spheroid sprouting of endothelial cells. mdpi.com |

| ODM-203 | Tube formation | Inhibited endothelial tubule formation in a dose-dependent manner. aacrjournals.org |

| Zerumbone | Tube formation | Strongly disrupted HUVEC capillary morphogenesis. koreamed.org |

| Sutent | Tubulogenesis | Potently inhibited both VEGF-A- and bFGF-mediated tubulogenesis. nih.gov |

In Vivo Anti-Tumor and Anti-Angiogenic Efficacy in Preclinical Animal Models

The anti-tumor and anti-angiogenic effects of dual FGFR1 and VEGFR2 inhibitors observed in vitro have been further validated in preclinical animal models. These in vivo studies provide crucial evidence of the therapeutic potential of these compounds.

In various tumor xenograft models, oral administration of dual inhibitors has led to significant tumor growth inhibition. researchgate.netaacrjournals.org For example, the compound E-3810 exhibited striking antitumor properties in multiple xenograft models at well-tolerated doses. aacrjournals.org Similarly, lucitanib demonstrated marked tumor growth inhibition in all xenograft models studied, which was attributed to its potent inhibition of angiogenesis. researchgate.net The efficacy of these inhibitors is often dose-dependent. plos.org

The anti-angiogenic effects in vivo have been confirmed through various methods, including the Matrigel plug assay and analysis of microvessel density in tumors. aacrjournals.orgmdpi.com In the Matrigel plug assay, dual inhibitors have been shown to inhibit bFGF-induced angiogenesis. aacrjournals.org Histological analysis of tumors from treated animals often reveals a significant reduction in blood vessel density. researchgate.net For instance, treatment with sulfatinib, a VEGFR, FGFR1, and CSF1R inhibitor, led to a remarkable decrease in CD31 expression, a marker for blood vessels. researchgate.net

The table below summarizes the in vivo efficacy of several FGFR1 and VEGFR2 inhibitors in preclinical models.

| Compound | Animal Model | Key Anti-Tumor and Anti-Angiogenic Findings |

| E-3810 | Tumor xenograft models | Striking antitumor properties; inhibited bFGF-induced angiogenesis in Matrigel plug assay. aacrjournals.org |

| Lucitanib | Xenograft models | Marked tumor growth inhibition due to potent inhibition of angiogenesis. researchgate.net |

| INCB054828 (pemigatinib) | KATO III tumor-bearing mice | Dose-linear suppression of tumor growth. plos.org |

| Sulfatinib | CT-26 syngeneic colon cancer model | Moderate tumor growth inhibition; significant reduction in tumor-associated macrophages and increased CD8+ T cells. researchgate.net |

| Brassinin | Dorsal skinfold chamber model of TNBC | Significantly reduced tumor size and microvessel density. mdpi.com |

| Ferulic Acid | Melanoma xenograft model | Showed growth-inhibitory activity associated with inhibition of angiogenesis. mdpi.com |

Preclinical Data on this compound Not Available in Publicly Accessible Scientific Literature

Following a comprehensive search of publicly available scientific literature and research databases, no specific preclinical efficacy and pharmacological evaluation data for a compound explicitly named "this compound" could be located. This designation may represent a generic or internal discovery name for a compound that has not yet been described in published peer-reviewed studies.

Therefore, it is not possible to provide the detailed article on "this compound" as requested, adhering to the specified outline.

However, extensive research exists for other dual inhibitors of Fibroblast Growth Factor Receptor (FGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). These compounds have been evaluated in various preclinical models, and their effects on tumor growth, angiogenesis, and biomarker modulation have been documented.

Should you be interested in an article on a well-characterized dual FGFR/VEGFR inhibitor, such as Brivanib , Lucitanib (E-3810) , or Lenvatinib , which have published data relevant to the requested outline, please specify the compound of interest. An article can then be generated focusing on the following sections:

Efficacy in Models Demonstrating Resistance to Monotherapy Angiogenesis Inhibitors

This would allow for a scientifically accurate and detailed article based on available research findings, complete with data tables and adherence to the specified professional tone and formatting.

Fgfr1/vegfr2 in 1 Within the Landscape of Kinase Inhibitor Research

Importance of FGFR1 Aberrations (Amplifications, Mutations, Fusions) in Cancer Oncogenesis

Fibroblast Growth Factor Receptor 1 (FGFR1) is a member of the FGFR family of transmembrane receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), activate downstream signaling pathways crucial for cellular processes like proliferation, differentiation, and survival. nih.gov Deregulation of FGFR1 signaling, driven by genetic aberrations, is a significant contributor to the development and progression of various cancers. nih.govaacrjournals.org These alterations, which include gene amplifications, activating mutations, and chromosomal rearrangements leading to fusion proteins, result in constitutive activation of the receptor, driving oncogenesis. nih.gov FGFR aberrations are found in approximately 7.1% of cancers, with amplifications being the most common alteration, and FGFR1 is the most frequently altered member of the family. nih.gov

Lung Squamous Cell Carcinoma (LSCC): FGFR1 amplification is a notable oncogenic driver in LSCC, occurring in approximately 10-20% of cases. nih.govnih.gov This genetic alteration is associated with a history of cigarette smoking and has been linked to a poor prognosis. nih.gov The amplification of the FGFR1 gene leads to its overexpression, creating a dependency, or "addiction," in the cancer cells for the continuous signaling from this pathway for their survival and growth. nih.gov This makes FGFR1 a promising therapeutic target in this subset of lung cancer patients who historically have had limited targeted therapy options. amegroups.orgfrontiersin.org Preclinical studies have demonstrated that LSCC cell lines with FGFR1 amplification are sensitive to FGFR inhibitors. nih.gov

Breast Cancer: In breast cancer, FGFR1 amplification is observed in about 10-15% of cases, particularly in the hormone receptor (ER)-positive subtype. frontiersin.orgnih.govaacrjournals.org This alteration is associated with resistance to endocrine therapy and a worse clinical outcome. nih.govaacrjournals.org The amplification of FGFR1 can lead to ligand-dependent and -independent signaling, which contributes to resistance against treatments like tamoxifen. nih.govnih.gov Furthermore, there is evidence of crosstalk between the estrogen receptor and FGFR1 signaling pathways, where FGFR1 can regulate the transcription of ER-dependent genes in the absence of estrogen, further promoting resistance. nih.gov Acquired FGFR/FGF alterations have been identified in post-resistance biopsies of ER+ metastatic breast cancer, highlighting the role of this pathway in therapy failure. aacrjournals.org

Table 1: Frequency of FGFR1 Aberrations in Selected Cancers

| Cancer Type | Frequency of FGFR1 Amplification | Clinical Significance |

|---|---|---|

| Lung Squamous Cell Carcinoma | 10-20% nih.govnih.gov | Associated with poor prognosis and cigarette smoking nih.gov |

| Breast Cancer (ER-positive) | 10-15% frontiersin.orgnih.govaacrjournals.org | Linked to endocrine therapy resistance and poor survival nih.govaacrjournals.org |

| Ovarian Cancer | 5% frontiersin.org | |

| Colorectal Cancer | 2% frontiersin.org |

The constitutive activation of FGFR1 due to genetic alterations triggers a cascade of downstream signaling events that are central to the hallmarks of cancer. The primary pathways activated by FGFR1 include the RAS-MAPK and PI3K-AKT pathways, which are integral to regulating cell proliferation, survival, and migration. nih.gov

Proliferation and Survival: Aberrant FGFR1 signaling promotes uncontrolled cell division and helps cancer cells evade apoptosis (programmed cell death). nih.gov For instance, in breast cancer cell lines, inhibition of overexpressed FGFR2 (a related family member) induced apoptosis, suggesting that constitutive FGFR signaling is critical for cell survival. aacrjournals.org Similarly, silencing of FGFR1 in amplified lung cancer cells has been shown to significantly reduce cell viability and inhibit tumor growth. frontiersin.org

Migration and Invasion: Activation of FGFR1 has been shown to promote the epithelial-mesenchymal transition (EMT), a process where cancer cells lose their epithelial characteristics and gain migratory and invasive properties. researchgate.net This is a critical step in metastasis. Studies in lung cancer cells have demonstrated that FGFR1 activation promotes cell migration and invasion, which can be suppressed by FGFR1 inhibition. researchgate.net This effect is mediated through the activation of signaling pathways that control the cellular machinery for movement and invasion. frontiersin.org

Criticality of VEGFR2 in Tumor Angiogenesis and Microenvironment Remodeling

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as KDR or Flk-1, is the primary mediator of the pro-angiogenic effects of VEGF-A. nih.govdrugbank.com Angiogenesis, the formation of new blood vessels from pre-existing ones, is a fundamental process for tumor growth beyond a minimal size, as it supplies the necessary oxygen and nutrients. wikipedia.org VEGFR2 signaling is therefore a critical target in cancer therapy.

VEGFR2 is predominantly expressed on vascular endothelial cells. drugbank.com The binding of its ligand, VEGF-A, leads to receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. nih.gov This initiates a complex signaling cascade that governs multiple aspects of endothelial cell biology:

Proliferation and Survival: VEGFR2 activation stimulates endothelial cell proliferation, a key step in the expansion of the vascular network. frontiersin.org It activates the PLCγ-PKC-Raf-MEK-MAPK pathway, which transmits signals to the nucleus to promote DNA synthesis and cell division. frontiersin.org Additionally, the PI3K/Akt pathway is activated, which is crucial for endothelial cell survival and protection against apoptosis. nih.govfrontiersin.org

Migration and Permeability: To form new vessels, endothelial cells must migrate into the surrounding tissue. VEGFR2 signaling promotes this migration. nih.gov It also increases vascular permeability, which facilitates the leakage of plasma proteins that form a temporary matrix for endothelial cell invasion. wikipedia.org

The intricate regulation of VEGFR2 trafficking to and from the plasma membrane is also crucial for its function. nih.gov The proper functioning of these signaling pathways is essential for both physiological angiogenesis (e.g., in wound healing) and pathological angiogenesis in tumors. nih.gov

While anti-angiogenic therapies targeting the VEGF/VEGFR2 pathway have shown clinical efficacy, therapeutic resistance is a significant challenge. nih.govkarger.com Tumors can develop resistance through various mechanisms, including:

Activation of Alternative Angiogenic Pathways: Tumors can switch to using other pro-angiogenic factors, such as those from the FGF family, to stimulate blood vessel growth, thereby bypassing the blockade of VEGFR2. karger.com This highlights the rationale for dual inhibitors like Fgfr1/vegfr2-IN-1.

Recruitment of Pro-angiogenic Inflammatory Cells: The tumor microenvironment can be remodeled to recruit bone marrow-derived cells that support vasculogenesis. dovepress.com

Increased Pericyte Coverage: Pericytes are cells that support and stabilize blood vessels. Increased pericyte coverage can make blood vessels less dependent on continuous VEGF/VEGFR2 signaling.

The tumor microenvironment plays a pivotal role in cancer progression, and VEGF signaling is a key regulator of tumor angiogenesis and immune evasion. nih.govprobiologists.com By inducing abnormal blood vessel formation, VEGF promotes tumor growth and suppresses the immune response. nih.govprobiologists.com

Comparative Preclinical Analysis of this compound with Other Multi-Targeted Receptor Tyrosine Kinase Inhibitors

Direct head-to-head preclinical studies comparing this compound with other multi-targeted receptor tyrosine kinase inhibitors (RTKIs) are not widely available in the public domain. However, a comparative analysis can be constructed by examining the known preclinical data for this compound and comparing its profile to that of other well-characterized multi-targeted inhibitors that also target FGFR1 and VEGFR2.

Several multi-targeted RTKIs that inhibit both FGFR and VEGFR signaling have been developed and have undergone preclinical and clinical evaluation. These include compounds like Dovitinib, Lenvatinib, and Nintedanib. Preclinical studies with these agents have demonstrated their ability to inhibit tumor growth in models with FGFR aberrations and to block angiogenesis. nih.govnih.gov

For instance, preclinical studies have shown that Dovitinib can inhibit FGFR1- and FGFR2-amplified breast cancer cell lines. nih.gov Nintedanib has shown promising activity in non-small cell lung cancer models, particularly those with FGFR1 copy number gain. nih.gov

A comprehensive preclinical evaluation of this compound would involve assessing its potency and selectivity against FGFR1 and VEGFR2 kinases, its effects on downstream signaling pathways, and its anti-proliferative and anti-angiogenic activity in relevant in vitro and in vivo cancer models. The comparative efficacy would depend on factors such as the specific kinase inhibition profile, pharmacokinetic properties, and the genetic context of the tumor models being tested.

Table 2: Profile of Selected Multi-Targeted FGFR/VEGFR Inhibitors

| Compound | Key Targets | Preclinical Activity Highlights |

|---|---|---|

| Dovitinib | FGFR1-3, VEGFR1-3, PDGFRβ | Inhibits growth of FGFR1-amplified breast cancer models nih.gov |

| Nintedanib | FGFR1-3, VEGFR1-3, PDGFRα/β | Shows activity in lung squamous cell carcinoma models with FGFR1 copy number gain nih.gov |

| Lenvatinib | VEGFR1-3, FGFR1-4, PDGFRα, RET, KIT | Broad-spectrum activity in various tumor models |

| Ponatinib | BCR-ABL, FGFR1-4, VEGFR2, PDGFR, SRC | Highly active in FGFR1-amplified lung cancer models nih.gov |

| Lucitanib (B1684532) | VEGFR1-3, FGFR1-2, PDGFRα/β | Sensitivity in FGFR1-amplified lung and breast cancer models nih.gov |

The rationale for using multi-targeted inhibitors like this compound rests on the idea that simultaneously blocking multiple key pathways involved in tumor growth and angiogenesis can lead to a more potent and durable anti-cancer response and may overcome some mechanisms of resistance. nih.govresearchgate.net

Future Research Directions and Translational Perspectives for Fgfr1/vegfr2 in 1

Elucidation of Acquired Resistance Mechanisms to Fgfr1/vegfr2-IN-1

A significant challenge in targeted cancer therapy is the development of acquired resistance. For this compound, it is imperative to proactively investigate the molecular mechanisms that may lead to resistance. Preclinical studies have shown that resistance to inhibitors of the vascular endothelial growth factor (VEGF)/VEGF receptor (VEGFR) pathway, a target of this compound, can arise from various factors. These include intrinsic tumor cell characteristics and changes in the tumor microenvironment. aacrjournals.org For instance, treatment-induced hypoxia can trigger the upregulation of alternative pro-angiogenic signaling molecules. aacrjournals.org

Similarly, resistance to fibroblast growth factor receptor (FGFR) inhibitors can be mediated by the activation of bypass signaling pathways or the emergence of secondary mutations in the FGFR gene itself. oaepublish.com A notable mechanism of acquired resistance to MET/VEGFR2 inhibition has been linked to the upregulation of FGFR1. mdpi.comnih.gov This suggests a potential cross-talk between these signaling pathways, where inhibition of one can lead to compensatory activation of the other.

Future research should focus on identifying the specific genetic and epigenetic alterations that arise in cancer cells following prolonged exposure to this compound. This can be achieved through the analysis of resistant cell lines and patient-derived models. Understanding these mechanisms will be fundamental for developing strategies to circumvent or reverse resistance.

Preclinical Exploration of Combination Therapy Strategies for Enhanced Efficacy

To improve therapeutic outcomes and potentially delay or overcome resistance, combining this compound with other anticancer agents is a promising strategy.

Synergy with Chemotherapeutic Agents

Preclinical evidence suggests that FGFR inhibitors can enhance the sensitivity of cancer cells to conventional chemotherapies like 5-fluorouracil, irinotecan, paclitaxel, and etoposide. oncotarget.com The rationale behind this synergy lies in the ability of FGFR inhibitors to counteract the anti-apoptotic effects driven by aberrant FGFR signaling. oncotarget.com Similarly, combining anti-angiogenic agents targeting the VEGF/VEGFR pathway with chemotherapy is a well-established clinical approach. aacrjournals.org Therefore, preclinical studies should systematically evaluate the combination of this compound with various standard-of-care chemotherapeutic drugs across different tumor types.

Combination with Immunotherapeutic Modalities

The tumor microenvironment plays a critical role in immune evasion. The VEGF/VEGFR pathway is known to contribute to an immunosuppressive milieu. aacrjournals.org By normalizing tumor vasculature and reprogramming the microenvironment, inhibitors of this pathway can enhance the efficacy of immune checkpoint blockers. aacrjournals.org The FGF/FGFR signaling pathway is also implicated in creating an immunosuppressive environment. frontiersin.org Therefore, combining this compound with immunotherapies, such as immune checkpoint inhibitors, could create a more favorable environment for anti-tumor immune responses. Preclinical studies have shown that dual inhibition of FGFR and VEGFR can suppress PD-L1 expression, suggesting a potential for enhanced immunocompetence. nih.gov

Co-administration with Other Targeted Therapies

Given the complexity of cancer signaling networks, co-targeting multiple pathways can be a powerful strategy. For instance, feedback activation of the EGFR signaling pathway has been identified as a mechanism of resistance to FGFR inhibitors. mdpi.com This suggests that a combination of this compound with an EGFR inhibitor could be beneficial in certain contexts. mdpi.com Similarly, since both FGFR and VEGFR pathways can activate downstream signaling cascades like MAPK and PI3K/AKT, combining this compound with inhibitors of these pathways could lead to a more profound and durable anti-tumor effect. oaepublish.com

Identification and Validation of Predictive and Pharmacodynamic Biomarkers for this compound Responsiveness

To ensure that this compound is administered to patients most likely to benefit, the identification and validation of predictive biomarkers are essential. For FGFR inhibitors, alterations such as gene amplifications, mutations, and fusions are potential predictive markers. amegroups.org However, the correlation between these genomic alterations and treatment response can be complex. frontiersin.org For example, while FGFR1 amplification is a recognized biomarker, its predictive value in some cancers has been inconsistent in clinical trials. nih.gov FGFR mRNA and protein expression levels are also being investigated as potential biomarkers. frontiersin.org

For the VEGFR-targeting component, circulating levels of VEGF and soluble VEGFR2 (sVEGFR2) have been explored as potential predictive biomarkers for anti-angiogenic therapies. mdpi.com Early changes in circulating levels of FGF19 and Ang-2 have also been associated with survival benefits for some multi-kinase inhibitors. nih.gov

Pharmacodynamic biomarkers are also crucial for assessing target engagement and biological activity in real-time. For instance, the phosphorylation status of VEGFR2 in peripheral blood lymphocytes has been investigated as a surrogate marker of drug activity. niph.go.jp Future research should focus on developing a comprehensive biomarker panel for this compound that includes genomic, transcriptomic, and proteomic markers to predict response and monitor treatment efficacy.

Development of Advanced Preclinical Models for Comprehensive Efficacy and Mechanistic Investigations

To accurately predict the clinical efficacy of this compound and to conduct in-depth mechanistic studies, advanced preclinical models that better recapitulate human tumors are necessary.

Patient-Derived Xenografts (PDXs) , which involve implanting patient tumor tissue into immunodeficient mice, maintain the genetic and phenotypic heterogeneity of the original tumor, including its stromal components. nih.gov PDX models have been instrumental in evaluating the efficacy of FGFR inhibitors and have demonstrated that high FGFR1 expression can correlate with anti-tumor activity. uth.edu These models can be used to test the efficacy of this compound in a setting that more closely mimics the patient's tumor.

Organoids , which are three-dimensional cell cultures derived from patient tumors, preserve the 3D architecture and cellular heterogeneity of the original tissue. nih.gov They offer a platform for high-throughput drug screening and for studying the mechanisms of drug response and resistance in a more physiologically relevant context than traditional 2D cell cultures. uth.edu The use of PDX and organoid models will be invaluable for the preclinical evaluation of this compound, both as a single agent and in combination therapies.

Structure-Activity Relationship (SAR) Studies for the Optimization of this compound Analogs

The optimization of dual inhibitors targeting both Fibroblast Growth Factor Receptor 1 (FGFR1) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key area of research in the development of novel anticancer agents. Structure-activity relationship (SAR) studies are fundamental to this process, providing critical insights into how chemical modifications of a lead compound, such as this compound, influence its potency, selectivity, and pharmacokinetic properties. While specific SAR data for this compound is not extensively published, the principles of optimizing dual FGFR/VEGFR inhibitors can be elucidated by examining SAR studies of analogous compounds with similar scaffolds.

The core strategy in optimizing these dual inhibitors often revolves around modifying key structural components that interact with the ATP-binding pockets of both kinases. These kinases share structural homology, particularly in the hinge region, which can be exploited for dual targeting. nih.govacs.org However, differences in other areas of the binding site allow for the fine-tuning of selectivity.

SAR studies on various series of dual FGFR/VEGFR inhibitors, such as those based on quinazoline (B50416), pyrazolo[3,4-d]pyridazinone, and azaheterocyclic coumarin (B35378) scaffolds, have revealed several key trends. Modifications are typically explored in three main regions of the inhibitor scaffold: the hinge-binding moiety, the linker region, and the solvent-exposed region.

For instance, in a series of pyrazolo[3,4-d]pyridazinone derivatives, modifications to the hinge region and the hydrophobic pocket were systematically explored to enhance potency. researchgate.net Similarly, studies on quinazoline-based inhibitors have shown that substitutions on the quinazoline core can significantly impact activity against both EGFR and VEGFR-2, highlighting the importance of the core scaffold in kinase recognition. rsc.org The introduction of different substituents allows for the modulation of electronic and steric properties, which in turn affects the binding affinity for each target kinase. For example, the incorporation of electron-withdrawing groups on a phenyl ring in the hydrophobic region has been shown to enhance activity. rsc.org

The following table summarizes representative data from SAR studies on different series of dual FGFR1 and VEGFR2 inhibitors, illustrating how structural modifications affect their inhibitory activity.

| Compound ID | Scaffold | Key Structural Modifications | FGFR1 IC₅₀ (nM) | VEGFR2 IC₅₀ (nM) |

| Compound A | Fused Ring Derivative | - | 2.86 | 1.05 |

| Compound B | Quinoxaline Derivative | Introduction of methyl at 1-position | - | - |

| Compound C | Azaheterocyclic Coumarin | Varied azaheterocyclic moieties | - | - |

| Compound D | Pyrido[2,3-d]pyrimidin-7-one | p-phenethyl linker | 38 | >1000 |

| Compound E | Pyrazolo[3,4-d]pyridazinone | - | 114.5 | - |

Data sourced from multiple studies and represents examples of SAR trends. researchgate.netrsc.orgacs.orgdovepress.comnih.gov

Q & A

Q. How can researchers ensure reproducibility when describing this compound experimental protocols?

- Methodological Answer : Adhere to the ARRIVE 2.0 guidelines for in vivo studies. For cell-based assays, report passage numbers, mycoplasma testing status, and culture media formulations (e.g., % FBS, growth factors). Use RRIDs (Research Resource Identifiers) for cell lines and antibodies. Provide step-by-step protocols in supplementary materials, including troubleshooting notes (e.g., "if IC50 varies >2-fold, repeat kinase profiling") .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.